molecular formula C21H18N10 B2809290 Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine CAS No. 121238-82-2

Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine

Cat. No.: B2809290
CAS No.: 121238-82-2
M. Wt: 410.445
InChI Key: CGTJPXSHORTCPU-UHFFFAOYSA-N
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Description

Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine is a chemical compound known for its role as a ligand in coordination chemistry. It is particularly noted for its ability to stabilize copper(I) ions, making it a valuable component in various catalytic processes, including click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine typically involves the reaction of benzotriazole with formaldehyde and ammonia. This process is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain product consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include copper salts, organic solvents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in click chemistry, the compound facilitates the formation of 1,2,3-triazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine is unique due to its high stability and efficiency in stabilizing copper(I) ions. This property makes it particularly valuable in click chemistry, where it enhances the catalytic effect of copper(I) ions, leading to higher reaction yields and selectivity .

Properties

IUPAC Name

1-(benzotriazol-1-yl)-N,N-bis(benzotriazol-1-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N10/c1-4-10-19-16(7-1)22-25-29(19)13-28(14-30-20-11-5-2-8-17(20)23-26-30)15-31-21-12-6-3-9-18(21)24-27-31/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTJPXSHORTCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CN(CN3C4=CC=CC=C4N=N3)CN5C6=CC=CC=C6N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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